molecular formula C12H12ClN3O2S2 B12141482 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12141482
M. Wt: 329.8 g/mol
InChI Key: NRCKLNHJCHQUHA-UHFFFAOYSA-N
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Description

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiazole ring structure, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-chloro-2-methoxyaniline with a thioamide derivative under acidic conditions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Its biological activity has been investigated for potential use as an antimicrobial or anticancer agent.

    Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(5-chloro-2-methoxyphenyl)benzamide
  • 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide

Uniqueness

Compared to similar compounds, 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C12H12ClN3O2S2

Molecular Weight

329.8 g/mol

IUPAC Name

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3O2S2/c1-16-10(14)9(20-12(16)19)11(17)15-7-5-6(13)3-4-8(7)18-2/h3-5H,14H2,1-2H3,(H,15,17)

InChI Key

NRCKLNHJCHQUHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NC2=C(C=CC(=C2)Cl)OC)N

Origin of Product

United States

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